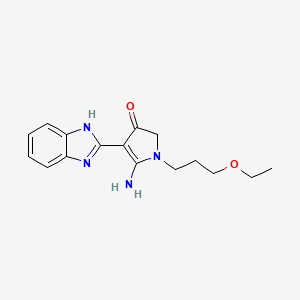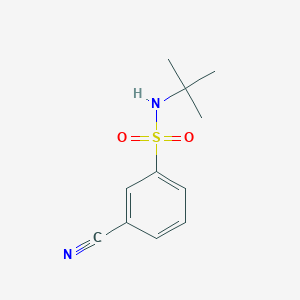
1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with 4-ethylpiperazine. The process generally follows these steps:
Nitration: 2-Chloroaniline is nitrated to form 2-chloro-4-nitroaniline.
Substitution: 2-Chloro-4-nitroaniline is then reacted with 4-ethylpiperazine under suitable conditions, often involving a solvent like ethanol or acetonitrile and a catalyst such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 1-(2-Amino-4-nitrophenyl)-4-ethylpiperazine.
Oxidation: Formation of 1-(2-Chloro-4-nitrophenyl)-4-carboxypiperazine.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the piperazine ring.
4-Ethylpiperazine: Contains the piperazine ring with an ethyl group but lacks the aromatic substituent.
Uniqueness: 1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups on the aromatic ring, along with the piperazine moiety, allows for diverse chemical modifications and interactions with biological targets.
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYAYXRUURBUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)
![[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid](/img/structure/B7806214.png)




![N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7806252.png)


![1-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}amino)propan-2-ol](/img/structure/B7806266.png)




